N-(2-ethylhexyl)benzenesulfonamide

Description

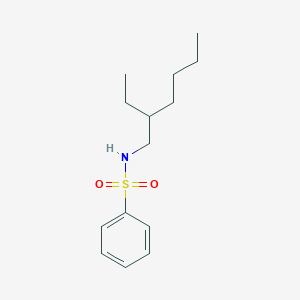

N-(2-Ethylhexyl)benzenesulfonamide (CAS 55290-62-5) is a benzenesulfonamide derivative characterized by a branched 2-ethylhexyl substituent on the sulfonamide nitrogen. This compound is listed in the New Zealand Inventory of Chemicals and is compliant with the UN Globally Harmonized System (GHS) for safety . The 2-ethylhexyl group confers high lipophilicity, which may influence its physicochemical behavior and interaction with biological or synthetic systems.

Properties

CAS No. |

36997-29-2 |

|---|---|

Molecular Formula |

C14H23NO2S |

Molecular Weight |

269.4 g/mol |

IUPAC Name |

N-(2-ethylhexyl)benzenesulfonamide |

InChI |

InChI=1S/C14H23NO2S/c1-3-5-9-13(4-2)12-15-18(16,17)14-10-7-6-8-11-14/h6-8,10-11,13,15H,3-5,9,12H2,1-2H3 |

InChI Key |

ACSJOJBMNBXQTG-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)CNS(=O)(=O)C1=CC=CC=C1 |

Canonical SMILES |

CCCCC(CC)CNS(=O)(=O)C1=CC=CC=C1 |

Other CAS No. |

36997-29-2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Benzenesulfonamide Derivatives

Structural and Functional Group Analysis

The biological and industrial relevance of benzenesulfonamides is heavily influenced by substituents on the sulfonamide nitrogen. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Lipophilicity and Solubility: The 2-ethylhexyl group in this compound enhances lipophilicity compared to aromatic (e.g., quinolinyl, biphenyl) or polar (e.g., trifluoroethyl) substituents. This property likely improves membrane permeability but may reduce aqueous solubility, limiting pharmaceutical use . In contrast, halogenated aryl groups (e.g., 2-chlorophenyl) balance lipophilicity and electronic effects, enabling acetylcholinesterase reactivation via enhanced π-π interactions .

Biological Activity: PPARγ Agonists: Quinolinyl-pyridyl derivatives exhibit strong PPARγ binding (Gold Score >78), attributed to hydrogen bonding with residues like His449 and Tyr473 in the receptor’s ligand-binding domain. The ethylhexyl group’s bulkiness may hinder similar interactions . LXR Agonists: T0901317’s trifluoromethyl groups enhance metabolic stability and receptor affinity, achieving nanomolar EC50 values. The ethylhexyl group’s lack of electronegative substituents precludes comparable LXR activity . Anticancer Agents: Indoline-carbonyl derivatives show potent cytotoxicity (IC50 <10 µM), likely due to intercalation or enzyme inhibition. The ethylhexyl analog’s lack of planar aromatic systems may reduce DNA-binding efficacy .

Industrial vs. Pharmaceutical Applications: The ethylhexyl derivative’s azo group and lipophilicity align with dye applications, whereas analogs with heterocyclic or halogenated substituents are optimized for drug-target interactions (e.g., HIV integrase inhibition in styrylquinoline derivatives ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.